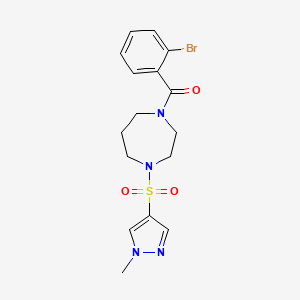

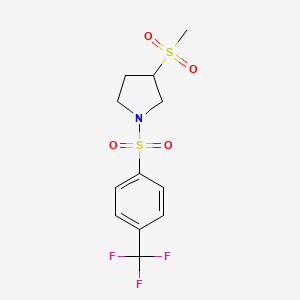

![molecular formula C17H13N3O3S B2704707 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 921922-99-8](/img/structure/B2704707.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyridin-2-yl group, and a thiazol-2-yl group . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .

Synthesis Analysis

The synthesis of this compound involves several steps. In one reported synthesis, Bpin {Bis (pinacolato)diboron}–B (dan) {naphthalene-1,8-diamino boronamide}; (0.1 mmol, 1.0 eq.), benzo [ d ] [1,3]dioxol-5-amine (0.2 mmol, 2.0 eq.), TBAI (tetrabutylammonium iodide; 0.01 eq.), NaOAc (0.15 eq.), and BPO (0.01 eq.) were sequentially weighed and added to a screw-capped Schlenk tube containing a magnetic stir bar .Molecular Structure Analysis

The molecular structure of the compound is complex. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical and Chemical Properties Analysis

The compound is a semisolid with a yield of 64%. It has an IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4. Its 1 H NMR (300MHz, CDCl 3, δ, ppm): 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H); 13 C NMR (100 MHz, CDCl 3, δ, ppm): 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .Applications De Recherche Scientifique

Structure-Activity Relationships

Research on similar compounds, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has explored structure-activity relationships in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. These studies aim to improve metabolic stability and efficacy, highlighting the potential of such compounds in cancer therapeutics and metabolic disease research (Stec et al., 2011).

Synthesis and Insecticidal Assessment

Compounds with a thiadiazole moiety, synthesized from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been evaluated for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This underscores the role of such molecules in developing new pesticides and insecticides (Fadda et al., 2017).

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from 2-cyano-N-(thiazol-2-yl) acetamide and related precursors have shown promising antitumor activity. This suggests the potential of such compounds in the development of new anticancer drugs and the study of their mechanisms of action (Albratty et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, has investigated their role as selective Src substrate binding site inhibitors. This work contributes to understanding the molecular basis of cancer proliferation and metastasis, offering insights into targeted cancer therapy (Fallah-Tafti et al., 2011).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(8-11-4-5-14-15(7-11)23-10-22-14)20-17-19-13(9-24-17)12-3-1-2-6-18-12/h1-7,9H,8,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJZGVQHTQPPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

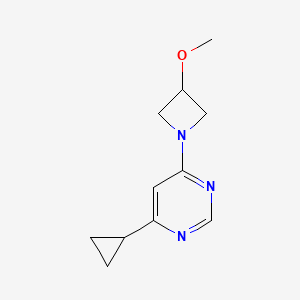

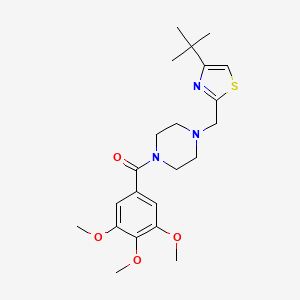

![Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2704628.png)

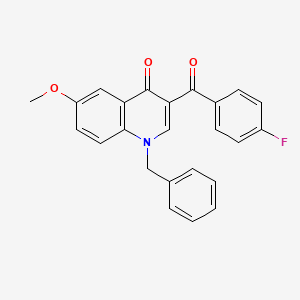

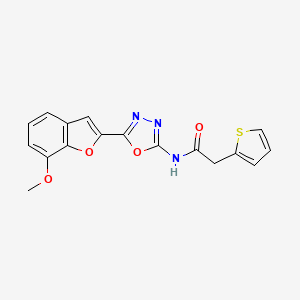

![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)

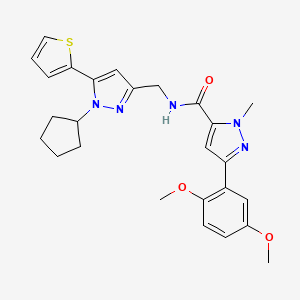

![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)

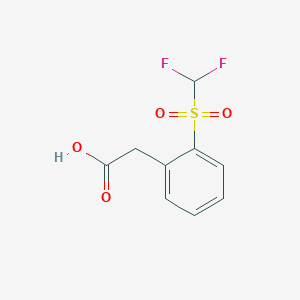

![N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2704638.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2704645.png)

![3-[4,8-Dimethyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid](/img/structure/B2704647.png)